2,7-Di(methyl-d3)naphthalene
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Overview
Description
2,7-Di(methyl-d3)naphthalene is a deuterated derivative of 2,7-dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12H6D6 and a molecular weight of 162.26 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2,7-Di(methyl-d3)naphthalene typically involves the deuteration of 2,7-dimethylnaphthalene. One common method is the bromination of 2,7-dimethylnaphthalene followed by deuteration using deuterium gas or deuterated reagents .
Chemical Reactions Analysis
2,7-Di(methyl-d3)naphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield deuterated naphthalene.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields 2,7-bis(bromomethyl)naphthalene .
Scientific Research Applications
2,7-Di(methyl-d3)naphthalene is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other deuterated compounds and materials.
Mechanism of Action
The mechanism of action of 2,7-Di(methyl-d3)naphthalene involves its interaction with molecular targets and pathways specific to the research application. In proteomics, it is used to label proteins, allowing for the study of protein dynamics and interactions . The deuterium atoms provide a distinct mass difference, facilitating the identification and quantification of labeled proteins.
Comparison with Similar Compounds
2,7-Di(methyl-d3)naphthalene is unique due to its deuterated methyl groups. Similar compounds include:
2,7-Dimethylnaphthalene: The non-deuterated version, commonly used in organic synthesis.
2,6-Dimethylnaphthalene: Another isomer with different chemical properties and applications.
2,7-Bis(bromomethyl)naphthalene: A brominated derivative used in further chemical transformations.
These compounds share structural similarities but differ in their isotopic composition and specific applications.
Properties
IUPAC Name |
2,7-bis(trideuteriomethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1)C=CC(=C2)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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